molecular formula C23H30N2O3S2 B11335289 1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11335289
M. Wt: 446.6 g/mol
InChI Key: BNHGKWRUNROWSY-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, sulfonyl, and sulfanyl groups attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with sodium methanesulfinate to form 3-methylphenylmethanesulfonyl chloride. This intermediate is then reacted with N-(2-mercaptoethyl)piperidine-4-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFINYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H30N2O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S2/c1-18-6-8-22(9-7-18)29-15-12-24-23(26)21-10-13-25(14-11-21)30(27,28)17-20-5-3-4-19(2)16-20/h3-9,16,21H,10-15,17H2,1-2H3,(H,24,26)

InChI Key

BNHGKWRUNROWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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